Thalidomide-PEG4-NH2 hydrochloride is a compound derived from thalidomide, a medication originally used as a sedative and later recognized for its teratogenic effects. This compound has gained attention for its potential applications in targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The chemical structure includes a polyethylene glycol (PEG) moiety, which enhances solubility and bioavailability.
Thalidomide-PEG4-NH2 hydrochloride is classified as a small molecule drug and is categorized under investigational drugs due to its applications in research settings. It serves as a building block for advanced therapeutic agents designed to modulate protein degradation pathways.
The synthesis of Thalidomide-PEG4-NH2 hydrochloride typically involves the conjugation of thalidomide with a PEG linker. The process can be summarized in the following steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to achieve high yields and purity levels. Typical yields reported for similar compounds range from 85% to 95% purity .
The molecular formula of Thalidomide-PEG4-NH2 hydrochloride is C21H28ClN3O8, with a molecular weight of approximately 485.92 g/mol. The structure includes:
Thalidomide-PEG4-NH2 hydrochloride participates in several chemical reactions:
These reactions are vital for developing new therapeutic agents that utilize targeted protein degradation mechanisms .
Thalidomide-PEG4-NH2 hydrochloride acts primarily through its role as a cereblon E3 ligase modulator. The mechanism involves:
Studies have shown that compounds like Thalidomide-PEG4-NH2 hydrochloride can selectively degrade proteins implicated in tumor growth, enhancing therapeutic efficacy .
Relevant data suggests that compounds with similar structures exhibit good thermal stability and reactivity under physiological conditions .
Thalidomide-PEG4-NH2 hydrochloride has significant scientific applications:
Cereblon (CRBN), a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex, exhibits remarkable versatility in neosubstrate recruitment when bound to immunomodulatory imide drugs (IMiDs). Thalidomide-PEG4-NH2 hydrochloride exploits this mechanism through its conserved phthalimide-glutarimide pharmacophore, which inserts into a well-defined tri-Trp pocket (Trp380/386/402 in human CRBN) within the CRBN C-terminal domain [3] [5]. Key binding interactions include:
Structural studies reveal that IMiD binding reconfigures the CRBN substrate interface, creating neo-binding surfaces that enable recruitment of non-native proteins like IKZF1/3 transcription factors. In PROTAC design, Thalidomide-PEG4-NH2 hydrochloride serves as the CRBN-recruiting warhead, positioning target proteins for ubiquitination through a synthetic linker-protein-of-interest (POI) ligand conjugate [5] [10].
Table 1: Key Structural Features of Thalidomide-PEG4-NH2 Hydrochloride
Property | Specification | |
---|---|---|
CAS Number | 2387510-82-7 | |
Molecular Formula | C₂₁H₂₈ClN₃O₈ | |
Molecular Weight | 485.92 g/mol | |
CRBN Binding Affinity (Kd) | ~250 nM (thalidomide parent compound) | |
Linker Composition | 15-atom PEG4 spacer (12 ethylene oxide units) | |
Terminal Functional Group | Primary amine (HCl salt) | |
Storage Conditions | -20°C, sealed, anhydrous, light-protected | [1] [3] [8] |
The journey from teratogen to therapeutic tool began with the serendipitous 2010 discovery that thalidomide directly binds CRBN. Affinity purification using thalidomide-functionalized ferrite glycidyl methacrylate (FG) beads isolated CRBN-DDB1 complexes from HeLa cell lysates, establishing CRBN as the primary target [5]. This revelation explained thalidomide’s mechanism: rather than inhibiting CRBN, it reprograms substrate specificity by altering surface topology.
Second-generation derivatives (lenalidomide and pomalidomide) followed, featuring amino group substitutions that enhance CRBN binding affinity (Kd = 178 nM and 157 nM, respectively) and alter neosubstrate profiles. Thalidomide-PEG4-NH2 hydrochloride represents a third evolution: a semi-synthetic derivative engineered for PROTAC conjugation. The strategic modifications include:
Table 2: Evolution of Thalidomide-Based CRBN Modulators
Generation | Representative Compound | Key Features | Application | |
---|---|---|---|---|
1st | Thalidomide | Kd ~250 nM; teratogenic liability | MM, ENL | |
2nd | Lenalidomide/Pomalidomide | Kd ~150-180 nM; reduced toxicity | MM, MDS, lymphoma | |
3rd | Thalidomide-PEG4-NH2·HCl | Conjugatable amine; PEG spacer for solubility | PROTAC building block | [3] [5] [8] |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: